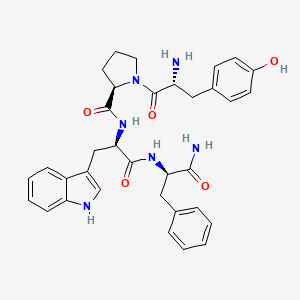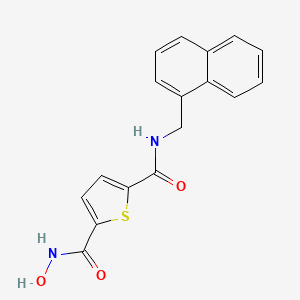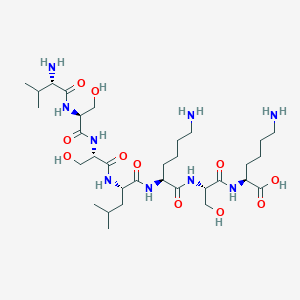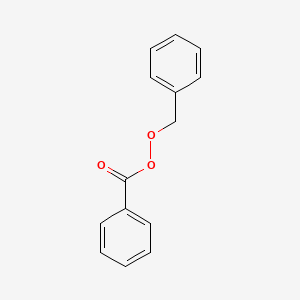
D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl-: is a synthetic peptide compound with a complex structure It is composed of four amino acids: D-phenylalaninamide, D-tyrosine, D-proline, and D-tryptophan
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-phenylalaninamide) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-proline and D-tryptophan.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure efficiency and consistency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
化学反応の分析
Types of Reactions: D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with altered properties.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with specific proteins.
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Utilized in the production of biopharmaceuticals.
Material Science: Investigated for its potential use in creating novel materials with unique properties.
作用機序
The mechanism of action of D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved may include:
Signal Transduction: Modulating signaling pathways by interacting with receptors or enzymes.
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
類似化合物との比較
- L-Tyrosyl-L-prolyl-L-tryptophyl-D-phenylalaninamide
- D-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-
Comparison:
- Structure: While similar in structure, the specific arrangement of amino acids in D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- gives it unique properties.
- Function: The unique sequence of amino acids may result in different biological activities and interactions compared to similar compounds.
- Applications: Its distinct structure makes it suitable for specific applications in research and industry that other similar compounds may not be able to fulfill.
特性
CAS番号 |
630104-38-0 |
|---|---|
分子式 |
C34H38N6O5 |
分子量 |
610.7 g/mol |
IUPAC名 |
(2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m1/s1 |
InChIキー |
ZEXLJFNSKAHNFH-PYYPWFDZSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)




![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)


![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)


![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
